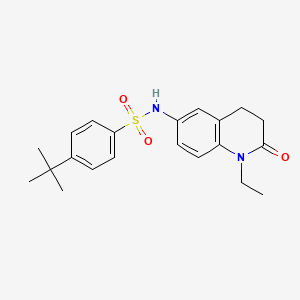

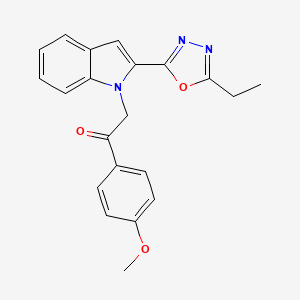

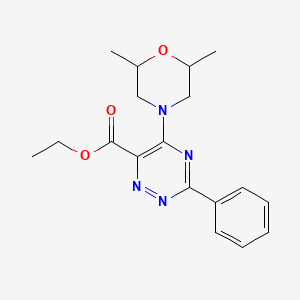

![molecular formula C14H18N4 B3016702 5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine CAS No. 2138429-68-0](/img/structure/B3016702.png)

5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine is a tricyclic heteroaromatic system that belongs to the class of benzodiazepines. These compounds are of significant interest due to their potential pharmacological properties, including antitumor activity. The structure of this compound suggests that it may have interesting binding properties to biological targets, which could be explored for drug discovery purposes.

Synthesis Analysis

The synthesis of related benzodiazepine derivatives has been reported using various starting materials and reagents. For instance, a method using Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene with Bredereck’s reagent has been developed for the synthesis of a similar compound, 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone . Additionally, the synthesis of 1,2,3,4-tetrahydropyrazolo[4,3-c] benzazepin-1-ones and its derivatives has been reported, which could provide insights into the synthetic pathways that might be applicable to the compound .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is characterized by a tricyclic core, which often includes a seven-membered diazepine ring fused with other aromatic systems. Crystallographic studies have been performed on similar compounds to determine their three-dimensional structure, which is crucial for understanding their interaction with biological targets . The molecular docking studies of synthesized compounds have shown minimum binding energies, indicating a strong potential for interaction with biological receptors .

Chemical Reactions Analysis

The chemical reactivity of benzodiazepine derivatives is influenced by their functional groups and the electronic nature of the tricyclic system. The acid-catalyzed condensation of diaminopyrazoles and chalcones has been used to synthesize 1-benzyl-2,4,6-triphenyl-2,3-dihydropyrazolo[3,4-b][1,4]diazepines, which suggests that similar conditions could be employed for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents on the benzodiazepine core can significantly alter these properties. Spectroscopic techniques like IR, NMR, and mass analysis are commonly used to characterize these compounds and confirm their structures . The protected hydroxyls in the pyranose rings of related compounds indicate potential for selective derivatization, which could be relevant for modifying the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Structural Characterization

- A study by Dzedulionytė et al. (2022) introduced a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, showcasing a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which further undergo oxirane ring-opening and direct cyclization to yield target compounds. This research emphasizes the versatility in synthesizing fused heterocyclic compounds like 5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine, confirmed through various spectroscopic methods (Dzedulionytė et al., 2022).

Potential Biological Activities

- Another significant area of research involves exploring the biological activities of compounds structurally related to this compound. For instance, Shen et al. (2013) synthesized a series of novel 2-ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives and evaluated their inhibition against lung cancer cells, highlighting the potential therapeutic applications of such compounds (Shen et al., 2013).

Safety and Hazards

The safety information for “5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine” includes several hazard statements: H302, H315, H319, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-14-9-13-11-17(7-4-8-18(13)16-14)10-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMMATOFNNHYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC(=NN2C1)N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

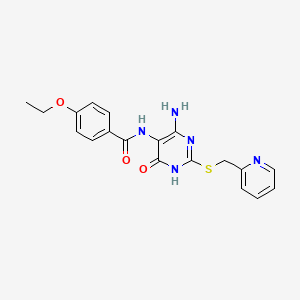

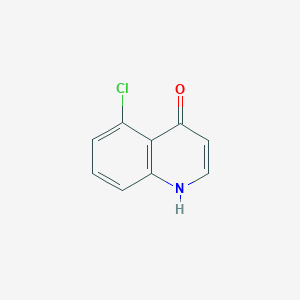

![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)

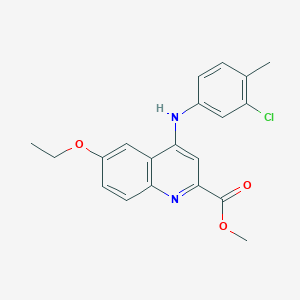

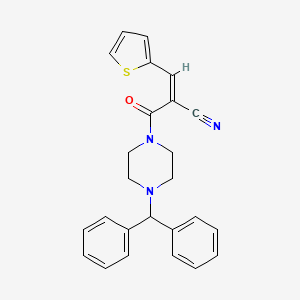

![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)

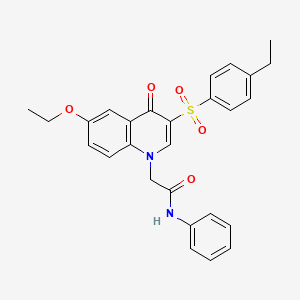

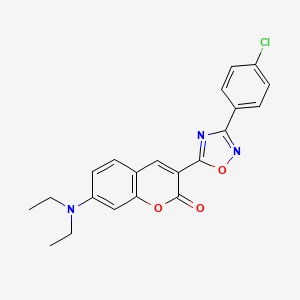

![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)